molecular formula C19H11ClF3N3O2 B12421796 HIV-1 inhibitor-20

HIV-1 inhibitor-20

Cat. No.: B12421796
M. Wt: 405.8 g/mol
InChI Key: PDVAGTMZDZFJCE-UHFFFAOYSA-N
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Description

HIV-1 inhibitor-20 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a class of antiretroviral drugs that target specific stages in the HIV-1 life cycle, thereby preventing the virus from multiplying and spreading within the host. This compound is particularly significant due to its potential to combat drug-resistant strains of HIV-1, making it a valuable addition to the arsenal of antiretroviral therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-20 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the use of phenols or polyphenols as ligands, which are then coupled with sulfonamide analogs. The reaction conditions typically involve the use of palladium-catalyzed coupling reactions, which are carried out under controlled temperatures and pressures to ensure high yields and purity .

Industrial Production Methods

For industrial production, the preparation of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. The process involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and efficiency. Post-synthesis, the compound undergoes rigorous purification processes, including crystallization and chromatography, to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

HIV-1 inhibitor-20 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used .

Scientific Research Applications

HIV-1 inhibitor-20 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Employed in research to understand the molecular interactions between HIV-1 and host cells.

    Medicine: Investigated for its potential to treat drug-resistant HIV-1 infections and as part of combination antiretroviral therapies.

    Industry: Utilized in the development of new antiretroviral drugs and formulations

Mechanism of Action

HIV-1 inhibitor-20 exerts its effects by targeting specific molecular pathways involved in the HIV-1 life cycle. It binds to the active site of the HIV-1 protease enzyme, inhibiting its activity and preventing the cleavage of viral polyproteins. This results in the production of non-infectious viral particles, thereby reducing the viral load in the host. The compound also interferes with the integration of viral DNA into the host genome, further inhibiting viral replication .

Comparison with Similar Compounds

HIV-1 inhibitor-20 can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its ability to target multiple stages of the HIV-1 life cycle, making it effective against drug-resistant strains. Its broad-spectrum activity and high potency make it a valuable addition to current antiretroviral therapies .

List of Similar Compounds

Properties

Molecular Formula

C19H11ClF3N3O2

Molecular Weight

405.8 g/mol

IUPAC Name

3-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H11ClF3N3O2/c20-14-6-4-11(5-7-14)16-9-15(27-25-16)10-17-24-18(28-26-17)12-2-1-3-13(8-12)19(21,22)23/h1-9H,10H2

InChI Key

PDVAGTMZDZFJCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)CC3=CC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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